molecular formula C₁₀H₁₃N₄¹⁵NO₄ B1154064 2'-Deoxyadenosine-15N1 N-Oxide

2'-Deoxyadenosine-15N1 N-Oxide

Cat. No.: B1154064
M. Wt: 268.23
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxyadenosine-15N1 N-Oxide is a stable isotope-labeled nucleoside analog specifically designed for advanced research applications. Its core scientific value lies in its use as a critical tool for probing nucleic acid metabolism and toxicity mechanisms. The 15 N label incorporated into the adenine ring serves as a powerful isotopic tracer, enabling detailed investigation of metabolic pathways and the intracellular conversion of nucleosides into their active deoxynucleoside triphosphate forms through phosphorylation . This compound is particularly valuable in studies of cytotoxicity in lymphoid cells, where similar deoxyadenosine analogs are known to accumulate and induce cell death following phosphorylation; the mechanism involves the accumulation of DNA strand breaks, inhibition of RNA synthesis, and a subsequent depletion of intracellular NAD and ATP levels, ultimately triggering apoptotic pathways . Furthermore, the 15 N label makes this compound an essential precursor in the synthesis of specifically labeled oligonucleotides for nuclear magnetic resonance (NMR) spectroscopy. Isotope labeling, such as with 15 N, is a key strategy to overcome the challenges of spectral crowding and broad linewidths in RNA and DNA NMR studies, facilitating atomic-resolution analysis of nucleic acid structure, dynamics, and interactions with proteins or small molecules . As an intermediate, it can be used in the synthesis of more complex isotope-labeled compounds, such as markers for oxidative DNA damage . This reagent is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀H₁₃N₄¹⁵NO₄

Molecular Weight

268.23

Synonyms

2’-Deoxyadenosine N1-Oxide-15N1;  2’-Deoxyadenosine 1-Oxide-15N1; _x000B_NSC 117653-15N1

Origin of Product

United States

Scientific Research Applications

Introduction to 2'-Deoxyadenosine-15N1 N-Oxide

This compound is a modified nucleoside that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and molecular biology. This compound features a nitrogen isotope (15N) which allows for specific applications in tracing and understanding biological processes. The N-oxide functionality enhances its biochemical properties, enabling diverse applications in drug development, molecular imaging, and therapeutic interventions.

Drug Development

The incorporation of this compound in drug design is significant due to its ability to serve as a prodrug or an active pharmaceutical ingredient. The N-oxide group can enhance solubility and bioavailability, which are critical factors for effective drug formulation. Research indicates that compounds with N-oxide functionalities can exhibit improved pharmacokinetic profiles, making them suitable candidates for further development in therapeutic contexts .

Targeting Cancer Cells

Studies have demonstrated that this compound can induce apoptotic cell death in cancer cell lines. For instance, a combination of this compound with other agents has shown to promote apoptosis in human colon carcinoma cells, suggesting its potential as an anticancer agent . The mechanism involves the phosphorylation of the compound by intracellular kinases, leading to the accumulation of toxic metabolites that trigger programmed cell death.

Molecular Imaging

The unique properties of this compound make it a candidate for use in molecular imaging techniques such as magnetic resonance imaging (MRI). The incorporation of stable isotopes like 15N allows researchers to trace metabolic pathways and visualize biological processes in real-time, providing insights into cellular mechanisms and disease progression .

Tracer Studies

The use of 15N-labeled compounds, including this compound, has been pivotal in tracer studies aimed at understanding nitrogen metabolism in various biological systems. These studies help elucidate the roles of nitrogenous compounds in cellular function and their impact on metabolic pathways. For example, research involving labeled nitrogen has shown how plants assimilate nitrogen from fertilizers, providing valuable data for agricultural practices .

Understanding Apoptosis Mechanisms

Research into the apoptotic effects of this compound has revealed important insights into the cellular mechanisms underlying programmed cell death. The compound's ability to affect mitochondrial functions and cytochrome c release highlights its role in apoptosis pathways, making it a valuable tool for studying cancer biology and therapeutic strategies .

Data Tables

Study FocusFindings
Apoptosis InductionInduces apoptosis in human colon carcinoma cells
Drug DevelopmentEnhances solubility and bioavailability
Molecular ImagingUseful as a tracer for MRI applications
Nitrogen TracingAssists in understanding nitrogen metabolism

Comparison with Similar Compounds

Non-Isotopic and Non-Oxidized Analog: 2'-Deoxyadenosine

CAS : 958-09-8
Molecular Formula : C10H13N5O3
Molecular Weight : 251.24 g/mol
Key Differences :

  • Lacks 15N labeling and N-oxide modification.
  • Used as a natural DNA building block, whereas the N-oxide derivative may exhibit altered base-pairing or redox activity .
Parameter 2'-Deoxyadenosine-15N1 N-Oxide 2'-Deoxyadenosine
Molecular Weight 268.24 g/mol 251.24 g/mol
Isotopic Label 15N1 None
Functional Group N-Oxide Natural adenine
Applications Oxidative damage studies DNA synthesis

Isotopic Variants: β-2′-Deoxy[9-15N]Adenosine

Synthesis : Produced via 15NH3 incorporation into pyrimidine precursors, yielding 15N at the N9 position of adenine .
Key Differences :

  • 15N labeling at N9 (vs. N1 in this compound).
  • Lacks N-oxide modification, retaining natural adenine reactivity .
Parameter This compound β-2′-Deoxy[9-15N]Adenosine
15N Position N1 N9
Oxidation State N-Oxide Unmodified
Synthetic Steps 4 steps (estimated) 4 steps (reported)

N-Oxide Derivatives: Adenosine-N1-Oxide and Sorafenib N-Oxide

Adenosine-N1-Oxide ([7,NH2-15N2]-Labeled)

Synthesis : Enzymatic and chemical methods introduce N-oxide and 15N labels at N1 and NH2 positions .
Key Differences :

  • Contains multiple 15N labels (vs. single 15N1 in the target compound).
  • Ribose-based (vs. 2'-deoxyribose), altering pharmacokinetics .
Sorafenib N-Oxide

Pharmacokinetics :

  • Higher brain uptake (Kp = 1.229) compared to parent drug sorafenib (Kp = 1.051) due to increased polarity from N-oxide .
Parameter This compound Sorafenib N-Oxide
Structure Nucleoside Small-molecule kinase inhibitor
Brain Uptake (Kp) Not reported 1.229

Alkaloid N-Oxides (e.g., Antofin N-Oxide)

Examples : 10S,13aR-Antofin N-Oxide (from Ficus septica) .
Key Differences :

  • Plant-derived alkaloids with complex polycyclic structures.

Q & A

Basic Research Questions

Q. How is 2'-Deoxyadenosine-15N1 N-Oxide synthesized and characterized in isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves nucleoside modification using <sup>15</sup>N isotopic labeling at the adenine moiety, followed by selective N-oxidation. Characterization requires nuclear magnetic resonance (NMR) with <sup>15</sup>N-decoupling to confirm isotopic incorporation and oxidation site specificity. High-resolution mass spectrometry (HRMS) and HPLC with UV/fluorescence detection are critical for verifying purity (>99%) and isotopic enrichment . Experimental protocols should detail reaction conditions (e.g., pH, temperature), stoichiometry, and purification steps to ensure reproducibility .

Q. What analytical techniques are recommended to assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests under thermal (e.g., 40–60°C), hydrolytic (acidic/basic pH), and oxidative (H2O2) conditions. Analytical methods include:

  • HPLC-UV : To monitor degradation products and quantify half-life.
  • Circular Dichroism (CD) : To detect conformational changes in the deoxyribose moiety.
  • Mass Spectrometry : To identify degradation byproducts (e.g., deamination or oxidation derivatives).
    Data should be tabulated with timepoints, degradation rates, and environmental parameters .

Q. How can researchers confirm the absence of mutagenic potential in this compound during preclinical studies?

  • Methodological Answer : Use the Ames test (OECD 471 guideline) with Salmonella typhimurium strains (TA98, TA100) to assess reverse mutations. Include metabolic activation (S9 fraction) and test concentrations up to 5 mg/plate. Negative controls (solvent) and positive controls (2-AA, 4-NQO) are mandatory. Data should report mutation frequencies (revertants/plate) and statistical significance (e.g., p < 0.05 via Dunnett’s test). If antimutagenic effects are observed, further studies using comet assays or micronucleus tests are recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

  • Methodological Answer : Contradictions often arise from differences in metabolic enzyme expression (e.g., cytochrome P450 isoforms) or membrane transport efficiency. To address this:

  • Isotope Tracing : Use <sup>15</sup>N-labeled compound in LC-MS/MS to track metabolite formation (e.g., deaminated or phosphorylated derivatives).
  • Cross-Species Comparisons : Test the compound in hepatocyte models (human vs. rodent) to identify species-specific metabolism.
  • Compartmental Modeling : Integrate in vitro clearance data (microsomal stability) with in vivo plasma concentration-time profiles to refine bioavailability estimates.
    Discrepancies should be analyzed using ANOVA with post-hoc tests .

Q. How does the <sup>15</sup>N isotopic label in this compound influence its interaction with DNA repair enzymes like PARP-1?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) between the labeled compound and PARP-1. Compare results with unlabeled 2'-Deoxyadenosine N-Oxide to quantify isotopic effects. Computational docking (e.g., AutoDock Vina) can predict hydrogen-bonding alterations due to <sup>15</sup>N’s nuclear spin. Validate findings with enzymatic assays (NAD<sup>+</sup> consumption rates) .

Q. What structure-activity relationship (SAR) approaches identify key functional groups in this compound responsible for antimutagenic activity?

  • Methodological Answer : Perform SAR fingerprinting (Figure 2 in ) to analyze substructures:

  • N-Oxide Group : Replace with N-methyl or N-acetyl to test redox activity.
  • Deoxyribose Conformation : Modify sugar pucker (C2'-endo vs. C3'-endo) via fluorination or methylation.
  • Adenine Modifications : Introduce halogen substituents (e.g., 2-Cl, 8-Br) to assess steric/electronic effects.
    Activity data (IC50 values) should be modeled using partial least squares (PLS) regression to correlate structural descriptors with biological endpoints .

Q. How should researchers design dose-response studies to distinguish between pro-oxidant and antioxidant effects of this compound?

  • Methodological Answer : Use a biphasic dose-response framework :

  • Low-Dose Range (0.1–10 µM) : Measure ROS scavenging via DCFH-DA assay in cell lines (e.g., HepG2).
  • High-Dose Range (50–200 µM) : Assess pro-oxidant effects using lipid peroxidation (MDA assay) and glutathione depletion.
    Include N-acetylcysteine (NAC) as a control to confirm redox-mediated mechanisms. Data must report EC50/IC50 values with 95% confidence intervals .

Data Presentation and Reproducibility

Q. What are best practices for presenting raw and processed data on this compound in research publications?

  • Methodological Answer :

  • Raw Data : Include in supplementary files (e.g., NMR spectra, HPLC chromatograms) with filenames, formats, and brief descriptions .
  • Processed Data : Use tables for kinetic parameters (kobs, t1/2) and graphs for dose-response curves (log-scale axes, R<sup>2</sup> values).
  • Uncertainty Analysis : Report standard deviations (n ≥ 3) and instrument detection limits. For computational data, provide convergence criteria (e.g., RMSD < 0.5 Å) .

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